2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
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Overview
Description
2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[111]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid is a complex organic compound featuring a benzofuran moiety, a bicyclo[111]pentane structure, and a phenylmethoxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid typically involves multiple steps, starting with the preparation of the benzofuran moiety. Common methods for synthesizing benzofuran derivatives include the dehydration of phenoxyalkanone under acidic conditions and the cyclization of o-hydroxybenzophenone . The bicyclo[1.1.1]pentane structure can be introduced through a series of cycloaddition reactions, while the phenylmethoxycarbonylamino group is often added via carbamate formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuranones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety may yield benzofuranones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The bicyclo[1.1.1]pentane structure can provide rigidity and stability to the molecule, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran moiety, are known for their biological activities.
Bicyclo[1.1.1]pentane derivatives: These compounds are often used in medicinal chemistry for their unique structural properties.
Phenylmethoxycarbonylamino derivatives: These compounds are commonly used as protecting groups in organic synthesis.
Uniqueness
2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[111]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties The presence of the benzofuran moiety, bicyclo[11
Properties
IUPAC Name |
2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c25-20(26)19(24-21(27)29-11-15-4-2-1-3-5-15)23-12-22(13-23,14-23)17-6-7-18-16(10-17)8-9-28-18/h1-7,10,19H,8-9,11-14H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHQSPVXCQSSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C34CC(C3)(C4)C(C(=O)O)NC(=O)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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